

experimental setup for reactions with 3,5,5-Trimethylhexanal

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5,5-Trimethylhexanal**

Cat. No.: **B1630633**

[Get Quote](#)

An Application Guide to the Synthesis and Modification of **3,5,5-Trimethylhexanal**

Abstract

This technical guide serves as a comprehensive resource for researchers and synthetic chemists working with **3,5,5-trimethylhexanal** (CAS 5435-64-3). We delve into the core chemical properties and reactivity of this branched-chain aldehyde, providing a foundation for its strategic use in organic synthesis. This document furnishes detailed, step-by-step protocols for three fundamental transformations: the reduction to 3,5,5-trimethylhexanol, the Wittig olefination for alkene synthesis, and a base-catalyzed self-aldol condensation. Each protocol is designed to be a self-validating system, with explanations for critical steps, safety considerations, and methods for product purification and analysis. The aim is to equip scientists with the practical knowledge required to confidently and successfully employ **3,5,5-trimethylhexanal** as a versatile building block in research and development settings.

Introduction to 3,5,5-Trimethylhexanal: A Profile

3,5,5-Trimethylhexanal, also known as isononylaldehyde, is a nine-carbon branched-chain fatty aldehyde.^{[1][2][3]} Its structure is characterized by a hexanal backbone with three methyl groups, two at the 5-position and one at the 3-position, which introduces significant steric hindrance around the reactive aldehyde functional group.^[4] This unique structural feature influences its reactivity and physical properties.^[4]

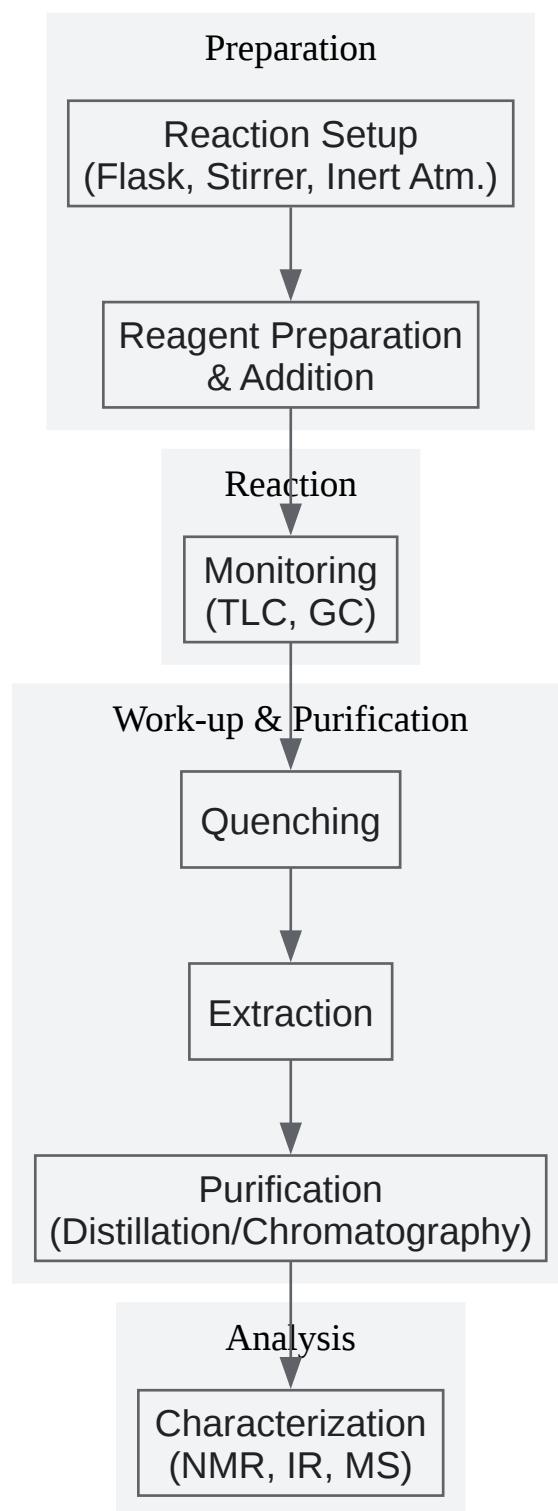
Primarily synthesized on an industrial scale via the hydroformylation of diisobutylene, it is a colorless to pale yellow liquid with a characteristic aldehydic, green, and citrusy odor.[1][4][5][6] This has led to its use in the fragrance industry as a masking agent and component in various formulations.[4][6][7] Beyond perfumery, its aldehydic functionality makes it a valuable intermediate for the synthesis of more complex molecules, including alcohols, carboxylic acids, and alkenes.[4][5][7]

Physicochemical Properties

A summary of the key physical and chemical properties of **3,5,5-trimethylhexanal** is provided below for quick reference.

Property	Value	Source(s)
CAS Number	5435-64-3	[4][8]
Molecular Formula	C ₉ H ₁₈ O	[4][5]
Molecular Weight	142.24 g/mol	[2][4]
Appearance	Colorless to pale yellow liquid	[5]
Density	0.817 g/mL at 25 °C	[6]
Boiling Point	67-68 °C at 2.5 mmHg	[6]
Refractive Index	1.421 at 20 °C	[1][6]
Solubility	Limited in water (~189 mg/L); soluble in organic solvents	[1][5]
Flash Point	34 °C (93.2 °F) - closed cup	

Safety and Handling


3,5,5-Trimethylhexanal is a flammable liquid and a skin irritant that may cause an allergic reaction.[9][10] It is also classified as harmful to aquatic life with long-lasting effects.[9][10] Adherence to standard laboratory safety protocols is mandatory.

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid breathing vapors.[1][9] Keep away from heat, sparks, open flames, and other ignition sources.[9][10] Use non-sparking tools and take measures to prevent static discharge.[9][10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[9][10]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[9]

Experimental Protocols

The following section provides detailed protocols for key synthetic transformations of **3,5,5-trimethylhexanal**. The general workflow for these reactions is outlined below.

[Click to download full resolution via product page](#)

Caption: General Experimental Workflow.

Protocol 1: Reduction to 3,5,5-Trimethylhexanol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.^[4] Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols without affecting more robust functional groups like esters.^{[11][12]}

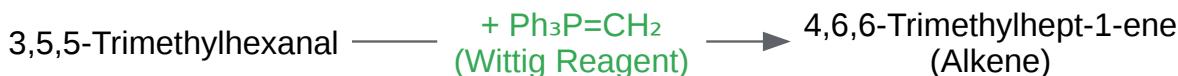
[Click to download full resolution via product page](#)

Caption: Reduction of **3,5,5-Trimethylhexanal**.

Materials and Reagents:

- **3,5,5-Trimethylhexanal** (1.42 g, 10.0 mmol)
- Sodium borohydride (NaBH₄) (0.19 g, 5.0 mmol, 0.5 eq)
- Methanol (MeOH), anhydrous (30 mL)
- 1 M Hydrochloric acid (HCl)
- Diethyl ether (or Ethyl Acetate)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask (100 mL), magnetic stirrer, ice bath

Procedure:


- Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add **3,5,5-Trimethylhexanal** (10.0 mmol) and dissolve it in 20 mL of methanol.

- Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
- Reagent Addition: While maintaining the temperature at 0-5 °C, add sodium borohydride (0.5 eq) portion-wise over 10 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
- Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until gas evolution ceases and the pH is slightly acidic (~pH 6). This step neutralizes excess NaBH₄ and hydrolyzes the borate esters.
- Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
- Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with diethyl ether (3 x 30 mL).
- Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 3,5,5-trimethylhexanol.
- Purification: The crude product can be purified by vacuum distillation if necessary.

Expected Outcome: A colorless oil, 3,5,5-trimethylhexanol. The yield is typically high (>90%).

Protocol 2: Wittig Reaction to 1,1-Di-tert-butylethylene Derivative

The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds. [13][14][15] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[14][16] This protocol details the reaction of **3,5,5-trimethylhexanal** with methylenetriphenylphosphorane, an unstabilized ylide that typically favors the formation of (Z)-alkenes, though with a terminal alkene product, stereochemistry is not a factor.[14]

[Click to download full resolution via product page](#)

Caption: Wittig Olefination of **3,5,5-Trimethylhexanal**.

Materials and Reagents:

- Methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol, 1.2 eq)
- Anhydrous Tetrahydrofuran (THF) (50 mL)
- n-Butyllithium (n-BuLi), 2.5 M in hexanes (4.8 mL, 12.0 mmol, 1.2 eq)
- **3,5,5-Trimethylhexanal** (1.42 g, 10.0 mmol, 1.0 eq)
- Saturated ammonium chloride (NH₄Cl) solution
- Hexanes, Diethyl ether
- Schlenk flask (100 mL), syringes, magnetic stirrer, ice bath, nitrogen/argon line

Procedure:

- Ylide Preparation:
 - Add methyltriphenylphosphonium bromide (1.2 eq) and a magnetic stir bar to a flame-dried 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar).
 - Add 40 mL of anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

- Slowly add n-BuLi solution (1.2 eq) dropwise via syringe over 15 minutes. Trustworthiness
Note: A successful ylide formation is indicated by the appearance of a deep orange or red color.[17]
- Stir the ylide solution at 0 °C for 30 minutes.
- Aldehyde Addition:
 - In a separate dry flask, dissolve **3,5,5-trimethylhexanal** (1.0 eq) in 10 mL of anhydrous THF.
 - Add the aldehyde solution dropwise to the stirring ylide solution at 0 °C over 20 minutes.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until TLC/GC analysis indicates consumption of the aldehyde.[17]
- Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 30 mL of saturated aqueous NH₄Cl solution.[17]
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with hexanes or diethyl ether (3 x 40 mL).
- Washing and Drying: Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous Na₂SO₄.
- Purification:
 - Filter the solution and concentrate under reduced pressure. Triphenylphosphine oxide, a major byproduct, is often insoluble in hexanes.
 - Triturate the crude residue with cold hexanes and filter to remove the precipitated triphenylphosphine oxide.[15]
 - Concentrate the filtrate. The resulting alkene can be further purified by flash column chromatography on silica gel if needed (eluting with hexanes).

Protocol 3: Base-Catalyzed Self-Aldol Condensation

The aldol condensation is a cornerstone C-C bond-forming reaction where an enolate reacts with a carbonyl compound. For an aldehyde with α -hydrogens like **3,5,5-trimethylhexanal**, self-condensation can occur under basic conditions, leading to a β -hydroxy aldehyde, which may subsequently dehydrate to form an α,β -unsaturated aldehyde. A patent for a mixed-aldol reaction provides a strong procedural basis for this self-condensation.[\[18\]](#)

[Click to download full resolution via product page](#)

Caption: Self-Aldol Condensation of **3,5,5-Trimethylhexanal**.

Materials and Reagents:

- **3,5,5-Trimethylhexanal** (7.11 g, 50.0 mmol)
- Sodium hydroxide (NaOH) (0.10 g, 2.5 mmol, 0.05 eq)
- Methanol (MeOH) (6.4 g, 200 mmol)
- 80% Acetic acid solution
- Diethyl ether
- Deionized water, Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask (100 mL) with reflux condenser, magnetic stirrer, heating mantle

Procedure:

- Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium hydroxide (0.05 eq) in methanol.

- Reaction Initiation: Heat the methanolic NaOH solution to reflux. Add the **3,5,5-trimethylhexanal** dropwise to the refluxing solution over 15-20 minutes.[18]
- Reaction: Maintain the reaction mixture at reflux for 1-2 hours.[18] Expertise Note: The elevated temperature promotes the dehydration of the initially formed β -hydroxy aldehyde to the more stable conjugated α,β -unsaturated product.
- Monitoring: Follow the disappearance of the starting material by GC or TLC.
- Neutralization: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by adding 80% acetic acid solution until the pH is between 4 and 5. [18]
- Work-up: Add 50 mL of water to the flask and transfer the mixture to a separatory funnel.
- Extraction: Extract the product with diethyl ether (3 x 40 mL).
- Washing: Combine the organic layers and wash twice with water (2 x 30 mL) and once with brine (1 x 30 mL).[18]
- Drying and Concentration: Dry the organic phase over anhydrous Na_2SO_4 , filter, and remove the solvent under reduced pressure.
- Purification: The crude product, an α,β -unsaturated aldehyde, can be purified by vacuum distillation to separate it from any unreacted starting material.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 3,5,5-Trimethylhexanal | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound (\pm)-3,5,5-Trimethylhexanal (FDB020385) - FooDB [foodb.ca]

- 4. Buy 3,5,5-Trimethylhexanal | 5435-64-3 [smolecule.com]
- 5. CAS 5435-64-3: 3,5,5-Trimethylhexanal | CymitQuimica [cymitquimica.com]
- 6. 3,5,5-TRIMETHYLHEXANAL | 5435-64-3 [chemicalbook.com]
- 7. Cas 5435-64-3,3,5,5-TRIMETHYLHEXANAL | lookchem [lookchem.com]
- 8. synerzine.com [synerzine.com]
- 9. 3,5,5-TRIMETHYLHEXANAL Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. youtube.com [youtube.com]
- 12. LiAlH₄ and NaBH₄ Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [experimental setup for reactions with 3,5,5-Trimethylhexanal]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630633#experimental-setup-for-reactions-with-3-5-5-trimethylhexanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com